molecular formula C7H11IO2 B2478080 5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan CAS No. 2287286-28-4

5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan

Cat. No.: B2478080
CAS No.: 2287286-28-4
M. Wt: 254.067
InChI Key: GUSWVJWNSZFLOJ-UHFFFAOYSA-N
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Description

5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan (CAS: 2287286-28-4) is a bicyclic furan derivative characterized by a fused furo[3,2-b]furan core substituted with an iodomethyl group at the 5-position. Its molecular formula is C₇H₁₁IO₂ (MW: 254.07 g/mol), with an XLogP3 value of 1.5, indicating moderate hydrophobicity . The compound’s structure includes two fused tetrahydrofuran rings, creating a rigid bicyclic framework that is critical for its physicochemical and biological properties.

Properties

IUPAC Name

5-(iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IO2/c8-4-5-3-7-6(10-5)1-2-9-7/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSWVJWNSZFLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1OC(C2)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan typically involves the iodocyclization of appropriate precursors. One common method includes the use of molecular iodine as an electrophilic reagent to promote the cyclization of tethered heteroatom-containing alkenyl or alkynyl systems . The reaction conditions often involve mild temperatures and the presence of a base such as sodium bicarbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of biomass-derived precursors can also be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furans and other heterocyclic compounds that can be further functionalized for specific applications .

Scientific Research Applications

5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan involves its ability to act as an electrophile in various chemical reactions. The iodomethyl group can be readily substituted, allowing the compound to participate in a wide range of synthetic transformations. The molecular targets and pathways involved depend on the specific reactions and applications being explored .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 5-(iodomethyl)-hexahydrofuro[3,2-b]furan with its analogs:

Compound Name (CAS) Molecular Formula MW (g/mol) XLogP3 Substituents Furan Ring Fusion
5-(Iodomethyl)-hexahydrofuro[3,2-b]furan (2287286-28-4) C₇H₁₁IO₂ 254.07 1.5 Iodomethyl at C5 Furo[3,2-b]furan
2-(Iodomethyl)-hexahydrofuro[2,3-c]furan (2126160-04-9) C₇H₁₁IO₂ 254.07 N/A Iodomethyl at C2 Furo[2,3-c]furan
Hexahydro-2-(iodomethyl)-5-methyl-furo[2,3-b]furan (88938-69-6) C₈H₁₃IO₂ 268.09 N/A Iodomethyl at C2, methyl at C5 Furo[2,3-b]furan
5-[Tetrahydrofurofuranlignan]-benzodioxole (From Hernandia ovigera) C₂₄H₂₈O₈ 456.47 N/A Trimethoxyphenyl and benzodioxole Furo[3,4-c]furan

Key Observations :

  • Regioisomerism : The position of the iodomethyl group (C5 vs. C2) and furan ring fusion ([3,2-b] vs. [2,3-c]) significantly alter molecular geometry and steric interactions. For example, the [3,2-b] fusion in the target compound creates distinct spatial constraints compared to the [2,3-c] isomer .
  • Substituent Effects : The addition of a methyl group in 88938-69-6 increases hydrophobicity (MW: 268.09 vs. 254.07) and may enhance membrane permeability .
  • Natural Derivatives : Lignan-like analogs from Hernandia ovigera (e.g., compound 1 in ) incorporate aromatic substituents (e.g., trimethoxyphenyl), enhancing π-π stacking interactions and antitumor activity .

Biological Activity

5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan is a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound features an iodomethyl group attached to a hexahydrofurofuran ring system. Its molecular formula is C7H11IO2C_7H_{11}IO_2 with the following structural characteristics:

  • IUPAC Name : this compound
  • CAS Number : 2287286-28-4
  • Molecular Weight : 222.07 g/mol

The biological activity of this compound primarily stems from its ability to act as an electrophile in various chemical reactions. The iodomethyl group can be easily substituted with other nucleophiles under appropriate conditions. This reactivity allows the compound to participate in a wide range of synthetic transformations and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound may exhibit antimicrobial activity against various pathogens. For instance:

  • Activity against Gram-positive bacteria : Studies have shown that certain derivatives demonstrate high antimicrobial efficacy against strains like Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentration (MIC) values for these compounds were found to be significantly lower than those for standard antibiotics such as norfloxacin .

Cytotoxicity and Hemolytic Activity

The cytotoxic effects of this compound have also been evaluated:

  • Cytotoxicity : Assessed using human hepatocyte-like cell lines and red blood cells. Results indicated varying levels of cytotoxicity among different derivatives. For example:
    • Compound 3b exhibited hemolytic activity comparable to that of gramicidin S.
    • The selectivity index for compounds against Staphylococcus aureus ranged from 4.8 to 28 .

Table 1: Biological Activity Comparison

CompoundMIC against S. aureusHemolytic Activity (HC50)Cytotoxicity (IC50)
5-(Iodomethyl)-2,3...< 10 µg/mLComparable to Gramicidin SVaries by derivative
Reference Drug (Norfloxacin)> 10 µg/mLN/AN/A

Future Directions

The unique structure of this compound makes it a promising candidate for further research in drug development. Potential areas include:

  • Synthesis of Novel Antimicrobials : Leveraging its electrophilic nature to create new derivatives with enhanced antimicrobial properties.
  • Cancer Research : Investigating its cytotoxic effects on cancer cell lines to assess potential therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for 5-(iodomethyl)-hexahydrofurofuran derivatives, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis of hexahydrofurofuran derivatives often involves cyclization reactions or functionalization of preformed furan scaffolds. For iodomethyl-substituted analogs, nucleophilic substitution (e.g., iodide displacement of a leaving group like bromide or mesylate) is a viable strategy. Reaction optimization should include:

  • Catalyst screening : Dihydric phosphate catalysts (e.g., for eco-friendly furan production ) or bimetallic nanoparticles (e.g., Au-Ru for photocatalytic transformations ) can enhance selectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) may improve iodide incorporation.
  • Kinetic monitoring : Use in situ techniques like FT-IR or HPLC to track intermediate formation and optimize reaction time/temperature .

Q. How can the stereochemistry and structural conformation of 5-(iodomethyl)-hexahydrofurofuran be confirmed experimentally?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration and intramolecular interactions (e.g., C–H⋯H or halogen bonding observed in hexasubstituted dihydrofuran analogs ).
  • NMR spectroscopy :
    • 1^1H-1^1H COSY and NOESY to assign stereochemistry via coupling constants and spatial proximities.
    • 13^{13}C NMR to identify substituent effects on ring carbons (e.g., iodine’s electron-withdrawing impact ).
  • Computational validation : Compare experimental data with DFT-calculated chemical shifts and dihedral angles .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the iodomethyl group in ring-opening or cross-coupling reactions?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., C–I bond cleavage).
  • Spectroscopic trapping : Use low-temperature NMR or EPR to detect transient intermediates (e.g., radicals in photochemical reactions ).
  • Theoretical modeling : Apply DFT to map transition states and identify electronic effects of iodine on reaction pathways .

Q. How can computational methods predict the compound’s stability under varying pH or thermal conditions?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model degradation pathways (e.g., hydrolysis of the furan ring or iodine loss) under simulated thermal/pH stress .
  • Reactivity descriptors : Calculate Fukui indices or electrostatic potential surfaces to identify vulnerable sites for nucleophilic/electrophilic attack .
  • Validation : Correlate predictions with accelerated stability studies using HPLC-MS to quantify degradation products .

Q. How should researchers address contradictions in spectroscopic data across studies (e.g., conflicting 1^11H NMR assignments)?

Methodological Answer:

  • Variable-temperature NMR : Resolve dynamic effects (e.g., ring puckering or iodine’s conformational influence) that may cause signal splitting discrepancies .
  • Comparative crystallography : Cross-validate NMR assignments with crystal structures of closely related analogs (e.g., bromo- or chloro-substituted furans ).
  • Collaborative benchmarking : Share raw spectral data via open-access platforms to enable reproducibility audits .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or membranes)?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Measure binding kinetics with immobilized targets (e.g., furan-binding enzymes ).
  • Molecular docking : Use cryo-EM or X-ray structures of targets to simulate binding poses, prioritizing iodine’s van der Waals interactions .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. halogen-bonding contributions .

Q. How can researchers design controlled experiments to isolate the electronic effects of iodine in structure-activity relationships (SAR)?

Methodological Answer:

  • Isoesteric replacements : Synthesize analogs with bromo-, chloro-, or trifluoromethyl groups to decouple steric and electronic effects .
  • Hammett analysis : Correlate substituent σ values with biological activity or spectroscopic shifts .
  • Electron density mapping : Use X-ray charge density analysis to quantify iodine’s inductive and resonance effects .

Q. What advanced separation techniques are suitable for purifying iodinated furan derivatives from complex reaction mixtures?

Methodological Answer:

  • High-performance countercurrent chromatography (HPCCC) : Leverage iodine’s hydrophobicity for separation without column degradation .
  • Membrane technologies : Use nanofiltration membranes with tailored pore sizes to isolate high-molecular-weight byproducts .
  • Crystallization screening : Employ high-throughput platforms to identify optimal solvents for iodine-containing crystals .

Methodological Notes

  • Theoretical frameworks : Link experimental designs to concepts like halogen bonding or frontier molecular orbital theory .
  • Data integrity : Use repositories like CCDC (for crystallography ) or PubChem (for spectral validation ) to ensure reproducibility.

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